molecular formula C8H10N4O2 B14322346 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine

2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine

Cat. No.: B14322346
M. Wt: 194.19 g/mol
InChI Key: VTXVZIANGFISEE-NYYWCZLTSA-N
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Description

Hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a 3,4-dihydroxyphenylmethylene moiety. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- typically involves the condensation reaction between hydrazinecarboximidamide and 3,4-dihydroxybenzaldehyde. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is generally 1:1 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activity, particularly those involved in oxidative stress and neurotransmission. The compound has been shown to interact with GABAergic pathways, potentially inhibiting GABA transaminase and enhancing GABAergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- is unique due to the presence of both hydroxyl groups in the ortho position on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific arrangement allows for unique interactions with biological targets and distinct chemical behavior compared to its analogs.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)7(14)3-5/h1-4,13-14H,(H4,9,10,12)/b11-4+

InChI Key

VTXVZIANGFISEE-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)O)O

Origin of Product

United States

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